“3-Bromo-6-chloro-1H-indazole” is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 . It is a solid substance and is used in various chemical reactions .
The synthesis of “3-Bromo-6-chloro-1H-indazole” involves several steps. One method involves the reaction of 6-chloro-1H-indazole with bromine and sodium hydroxide in water at 20°C for 1.5 hours . Another method involves the reaction of 2-aminophenyl ketoximes .
The molecular structure of “3-Bromo-6-chloro-1H-indazole” consists of a fusion of a benzene ring and a pyrazole ring . The InChI code for this compound is 1S/C7H4BrClN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H, (H,10,11) .
“3-Bromo-6-chloro-1H-indazole” can participate in various chemical reactions. For instance, it can undergo 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .
“3-Bromo-6-chloro-1H-indazole” is a solid substance . It has a molecular weight of 231.48 and a molecular formula of C7H4BrClN2 .
3-Bromo-6-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. It is characterized by the presence of bromine and chlorine substituents at the 3 and 6 positions of the indazole ring, respectively. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Source: The compound can be synthesized from commercially available precursors, and its structural formula is represented as CHBrClN with a molecular weight of approximately 231.477 g/mol .
Classification: 3-Bromo-6-chloro-1H-indazole falls under the category of halogenated indazoles, which are known for their diverse chemical properties and biological activities.
The synthesis of 3-Bromo-6-chloro-1H-indazole typically involves multi-step reactions, starting with simpler indazole derivatives. One common method includes:
The synthetic route may also involve:
The molecular structure of 3-Bromo-6-chloro-1H-indazole features a fused bicyclic system comprising a five-membered ring (the indazole part) and various substituents that influence its chemical behavior.
Key structural data includes:
3-Bromo-6-chloro-1H-indazole can undergo several types of chemical reactions:
Common reagents used include:
The mechanism of action for 3-Bromo-6-chloro-1H-indazole primarily involves its interaction with specific biological targets:
Studies indicate that the compound can induce cell cycle arrest in the G0–G1 phase, highlighting its potential as an anticancer agent .
Key physical properties include:
Chemical properties relevant for practical applications encompass:
3-Bromo-6-chloro-1H-indazole has several notable applications:
Regioselective halogenation is critical for installing bromine and chlorine at the C3 and C6 positions of the indazole scaffold. Direct bromination of pre-formed indazoles often suffers from poor regiocontrol, as seen in attempts using N-bromosuccinimide (NBS) on 4-chloro-1H-indazol-3-amine, which predominantly yielded the undesired C4-brominated isomer [2] [7]. A superior approach involves substrate-directed bromination of precursor aromatics. For example, 2,6-dichlorobenzonitrile undergoes regioselective bromination at the C3 position using NBS (1.07 equiv) in concentrated sulfuric acid (10 equiv) at 25°C, achieving >93% regioselectivity and 75–80% isolated yield on hundred-gram scales [2] [7]. This method leverages the electron-withdrawing cyano group’s directing effect and avoids hazardous reagents like bromine (which promotes nitrile hydrolysis) or potassium bromate (which causes uncontrolled exothermic reactions) [2].
Table 1: Optimization of NBS Bromination for 3-Bromo-2,6-dichlorobenzonitrile Synthesis
NBS Equivalents | H₂SO₄ Equivalents | Temperature (°C) | Selectivity for 8 (A%) | Key Observations |
---|---|---|---|---|
1.2 | 10 | 25 | 75% | 12% over-bromination |
1.2 | 10 | 60 | 0.5% | Nitrile hydrolysis dominant |
1.07 | 10 | 25 | 93% | Minimal side products |
1.07 | 5 | 25 | 70% | Incomplete reaction |
1.07 | 11 | 25 | 94% | Marginal improvement |
Chlorine introduction typically occurs earlier in the synthetic sequence, exploiting ortho-directing group strategies in aniline derivatives or via electrophilic chlorination of electron-rich intermediates [5] [9].
Fischer indole synthesis remains a cornerstone for constructing the indazole core, though adaptation to 3-bromo-6-chloro derivatives requires careful manipulation. One effective route begins with 4-chloro-2-methylaniline, which undergoes diazotization followed by treatment with ethyl acetoacetate to form a hydrazone. Cyclization under acidic conditions (e.g., polyphosphoric acid) yields 6-chloro-1H-indazol-3-yl carboxylate, with bromination subsequently achieved using bromine in acetic acid or NBS in DMF [4] [9]. Computational studies highlight the role of hydrogen bonding in facilitating the cyclization step, which can be optimized by proton-donating solvents [9].
Alternatively, carboxylative cyclization offers access to ester-functionalized precursors. 2-Bromo-6-chlorobenzaldehyde reacts with hydrazine hydrate in the presence of carbon monoxide (1–5 atm) and a palladium catalyst (e.g., Pd(OAc)₂/PPh₃) to directly form methyl 6-chloro-1H-indazole-3-carboxylate. Decarboxylation via copper-catalyzed thermal decarboxylation in quinoline then provides the 6-chloroindazole scaffold, followed by electrophilic bromination [4] [10]. Yields for these steps range from 45–65%, with purification avoiding column chromatography through crystallization [10].
Transitioning from batch to continuous flow systems enhances the safety and efficiency of key halogenation and cyclization steps. The exothermic nature of NBS bromination in H₂SO₄ poses scaling risks in batch reactors, but microfluidic systems enable precise temperature control (25±0.5°C) and reduced reaction times (2–4 hours vs. 18 hours) [2] [7]. For cyclization, continuous flow reactors facilitate the high-pressure reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF), improving regioselectivity for the 7-bromo-4-chloro isomer from 70% to >95% by minimizing thermal degradation [2] [7].
A demonstrated hundred-gram-scale process achieves 38–45% overall yield of 7-bromo-4-chloro-1H-indazol-3-amine (a key lenacapavir intermediate structurally analogous to 3-bromo-6-chloro-1H-indazole) without chromatographic purification, leveraging anti-solvent crystallization in ethyl acetate/water mixtures [2] [7]. This approach reduces waste and cost, critical for manufacturing HIV therapeutics like lenacapavir [7].
Transition-metal catalysis enables late-stage functionalization of 3-bromo-6-chloro-1H-indazole while preserving halogen handles for further derivatization. Key systems include:
Table 2: Catalytic Systems for Functionalizing Halogenated Indazoles
Catalyst System | Reaction Type | Optimal Conditions | Scope & Yield Range | Key Limitations |
---|---|---|---|---|
Rh(III)/Cu(II) | C7 Arylation | [Cp*RhCl₂]₂, Cu(OAc)₂, PhCF₃, 80°C | Arylboronic acids (70–92%) | Low yield with ortho-CF₃ |
Pd(OAc)₂/RuPhos | Suzuki C3 Coupling | Microwave, dioxane/H₂O, 140°C, 30 min | (Hetero)arylboronic acids (58–98%) | Ortho-substituted arenes (trace–40%) |
LDA/Electrophile | C4 Functionalization | THF, −78°C, N-Boc protection | Aldehydes, alkyl halides (50–75%) | Requires N-protection |
Mechanistic studies reveal that RuPhos ligation facilitates oxidative addition of the C3–Br bond to Pd(0) while suppressing protodebromination, a common side reaction in NH-indazole couplings .
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0